

Samatasvir: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Samatasvir, also known as IDX-719, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides an in-depth technical guide on the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of **Samatasvir**. It is intended for an audience of researchers, scientists, and professionals involved in drug development. **Samatasvir** has demonstrated significant antiviral activity against multiple HCV genotypes in clinical trials.[2]

Chemical Structure and Physicochemical Properties

Samatasvir is a complex organic molecule with the systematic IUPAC name N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate.[1] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Samatasvir



Identifier	Value
IUPAC Name	N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate
CAS Number	1312547-19-5
Molecular Formula	C47H48N8O6S2
SMILES	CC(C)INVALID-LINK NC(=O)OC">C@@HNC(=O)OC

Table 2: Physicochemical Properties of Samatasvir

Property	Value -	Source
Molecular Weight	885.07 g/mol	[1]
XLogP3	7.6	PubChem
Solubility	Soluble in DMSO. In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL.	[3][4]
рКа	Data not publicly available	

Pharmacokinetic Properties

Samatasvir is administered orally and exhibits a pharmacokinetic profile that supports once-daily dosing.[2]

Table 3: Pharmacokinetic Parameters of Samatasvir

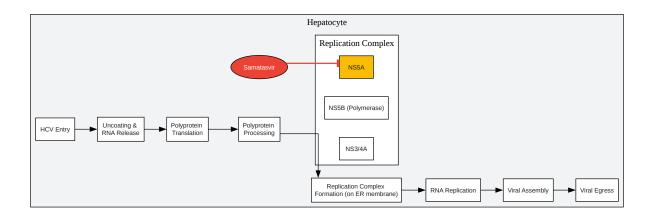


Parameter	Value	Species
Administration Route	Oral	Human
Time to Peak Plasma Concentration (Tmax)	3-4 hours	Human
Plasma Half-life (t1/2)	Approximately 20 hours	Human
Absorption	Readily absorbed after oral administration.	Human
Distribution	Data on protein binding and volume of distribution are not detailed in publicly available literature.	
Metabolism	Specific metabolic pathways have not been detailed in the reviewed literature.	_
Excretion	The primary routes of excretion have not been detailed in the reviewed literature.	

Mechanism of Action

Samatasvir is a direct-acting antiviral agent that targets the HCV NS5A protein.[1][2] NS5A is a crucial, multifunctional protein in the HCV replication cycle, though it does not have any known enzymatic activity.[5] It is involved in both viral RNA replication and the assembly of new virus particles.[6] By binding to NS5A, **Samatasvir** disrupts the function of the replication complex, thereby inhibiting viral replication.[2]





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Caption: Mechanism of action of **Samatasvir** in the HCV replication cycle.

In Vitro Efficacy

Samatasvir has demonstrated potent antiviral activity against a broad range of HCV genotypes in in vitro replicon assays.[7]

Table 4: In Vitro Efficacy of Samatasvir against HCV Genotypes



HCV Genotype	EC50 (pM)
Genotype 1a	4.1 - 6.2
Genotype 1b	2.4
Genotype 2a	21 - 24
Genotype 3a	17 - 23
Genotype 4a	2 - 6
Genotype 5a	18

Data sourced from Bilello et al., 2014.[7]

Experimental Protocols HCV Replicon Assay (General Protocol)

The in vitro antiviral activity of **Samatasvir** is typically evaluated using a stable HCV replicon cell-based assay. This assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells. A general protocol for a luciferase-based HCV genotype 1b replicon assay is outlined below.

1. Cell Culture and Reagents:

- Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon containing a luciferase reporter gene are used.
- Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain selection for the replicon.

2. Assay Procedure:

- Replicon cells are seeded into 96-well or 384-well plates at a predetermined density.
- **Samatasvir** is serially diluted in DMSO and then further diluted in cell culture medium before being added to the cells. A range of concentrations is tested to determine the dose-response







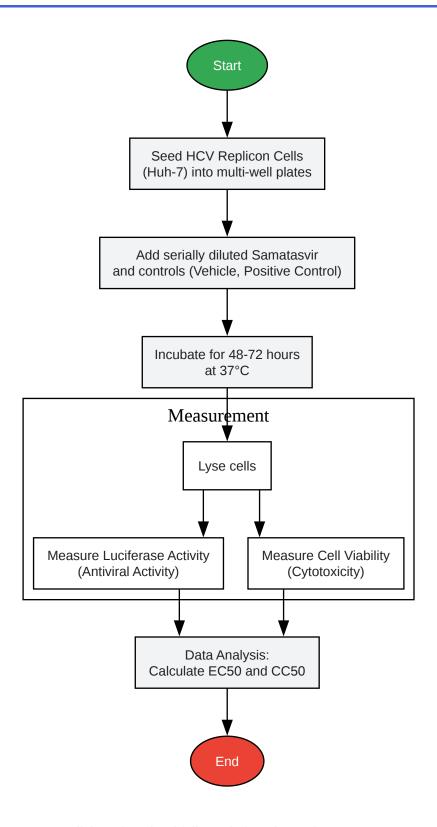
relationship.

- Control wells include cells treated with vehicle (DMSO) only (negative control) and cells treated with a known HCV inhibitor (positive control).
- The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Data Analysis:

- After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.
- Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not cellular toxicity.
- The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a four-parameter logistic curve.





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Caption: General workflow for an HCV replicon assay to determine antiviral efficacy.

Synthesis of Samatasvir



A detailed, step-by-step experimental protocol for the total synthesis of **Samatasvir** is not readily available in the public domain. The synthesis is complex, involving multiple steps to construct the intricate heterocyclic core and append the various side chains with the correct stereochemistry. The synthesis would likely involve standard organic chemistry transformations such as cross-coupling reactions, amide bond formations, and protecting group manipulations.

Conclusion

Samatasvir is a highly potent, orally bioavailable inhibitor of the HCV NS5A protein with a pangenotypic profile. Its chemical structure and favorable pharmacokinetic properties make it a significant compound in the context of direct-acting antiviral therapies for Hepatitis C. The data presented in this technical guide, including its chemical identifiers, physicochemical properties, pharmacokinetic parameters, and in vitro efficacy, provide a comprehensive overview for researchers and drug development professionals. Further investigation into its detailed metabolic pathways and the public availability of its complete synthesis protocol would be beneficial for the scientific community.

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- To cite this document: BenchChem. [Samatasvir: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610673#chemical-structure-and-properties-of-samatasvir]

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